molecular formula C15H15FN2O4S B4626035 N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4626035
M. Wt: 338.4 g/mol
InChI Key: VWXPBWLWIOCUSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves complex organic reactions, often starting from substituted phenyl or pyridinyl compounds. For example, similar sulfonamide compounds have been synthesized through reactions involving sulfonyl chlorides with amines under controlled conditions, followed by specific functional group transformations to achieve the desired sulfonamide structure (Wang et al., 2004).

Scientific Research Applications

Chemical Modification of Membranes

The compound N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide, along with similar amino-reactive reagents, has been studied for its effects on the permeability of human red blood cells. These studies have revealed that such compounds can influence ion flow across cell membranes by interacting with specific amino groups in membrane proteins. This interaction alters the cell's ion permeability, suggesting potential applications in understanding and possibly manipulating cellular processes related to ion transport (Knauf & Rothstein, 1971).

Immunomodulation in Cancer Therapy

N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide and derivatives have shown promise in modulating the immune response to tumors. Studies have demonstrated that these compounds can enhance the reactivity of certain lymphoid cell populations towards tumor cells, leading to increased destruction of these cells. This immunomodulatory effect, along with the ability to enhance the release of critical cytokines like IL-1 and IL-2, positions such compounds as potential adjuncts in cancer immunotherapy (Wang et al., 2004).

Green Synthesis in Chemical Production

The use of N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide and its analogs extends into the field of green chemistry, particularly in the synthesis of complex organic compounds. For instance, in the production of azo disperse dyes, such compounds serve as intermediates, highlighting their role in developing more sustainable and environmentally friendly chemical synthesis processes (Zhang Qun-feng, 2008).

Plant Protection and Agricultural Applications

In agriculture, compounds like N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide have been explored for their potential to protect crops from environmental stressors such as chilling injury. Such studies offer insights into the mechanisms of temperature stress protection and open avenues for developing treatments to enhance crop resilience against adverse conditions (Tseng & Li, 1984).

Antimicrobial and Antifungal Agents

The structural framework of N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide lends itself to modifications yielding compounds with significant antimicrobial and antifungal activities. These derivatives have shown promising results in vitro against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-[3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-10(19)17-12-4-3-5-13(9-12)18-23(20,21)15-8-11(16)6-7-14(15)22-2/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPBWLWIOCUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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